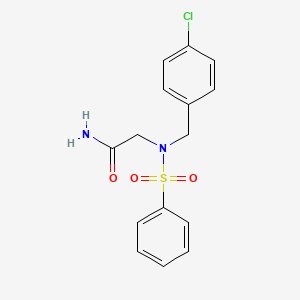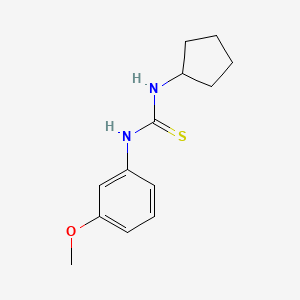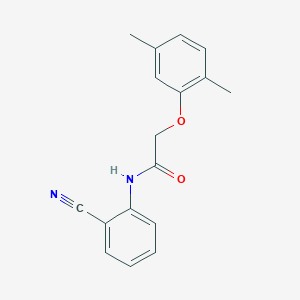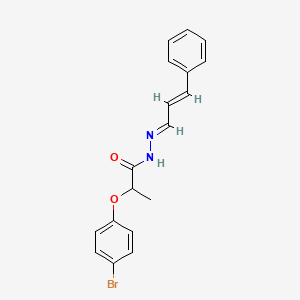![molecular formula C18H24N2O2S2 B5731769 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)
4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBIT belongs to the class of hydrazide derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets in the body. 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide has been found to interact with various enzymes and receptors, including aldose reductase, insulin receptor, and beta-secretase. By binding to these targets, 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide modulates their activity and regulates various cellular processes.
Biochemical and Physiological Effects:
4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide also regulates the expression of various genes involved in cellular processes such as apoptosis and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties are well characterized. 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide also has a high binding affinity for its molecular targets, making it an effective tool for studying their activity. However, 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide also has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to study its effects in cellular systems. Additionally, 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide has not been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide. One area of focus is the development of 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide. Finally, preclinical studies on animal models are needed to evaluate the safety and efficacy of 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide for therapeutic applications.
Synthesemethoden
The synthesis of 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide involves the reaction of 4-isobutylbenzenesulfonyl hydrazide with 5-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain pure 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide.
Wissenschaftliche Forschungsanwendungen
4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It also has the potential to regulate glucose levels in diabetic patients by activating the insulin signaling pathway. Additionally, 4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(2-methylpropyl)-N-[(E)-2-(5-methylthiophen-2-yl)propylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S2/c1-13(2)11-16-6-8-17(9-7-16)24(21,22)20-19-12-14(3)18-10-5-15(4)23-18/h5-10,12-14,20H,11H2,1-4H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELODBHBSPHNO-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)C=NNS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(C)/C=N/NS(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropyl)-N'-[(1E)-2-(5-methylthiophen-2-yl)propylidene]benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)
![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)

![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)



![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)

![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)

![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)